molecular formula C17H13BrF2N2O2 B2378672 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899742-84-8

8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2378672
CAS RN: 899742-84-8
M. Wt: 395.204
InChI Key: MPFQMDIIOVBYBY-UHFFFAOYSA-N
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Description

8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C17H13BrF2N2O2 and its molecular weight is 395.204. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Biginelli Reaction and Diastereomers : A study by Sedova et al. (2014) explored the synthesis of compounds similar to 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one using the Biginelli reaction. This reaction led to the formation of specific diastereomers, which then underwent ring opening in certain solvents, demonstrating the compound's reactivity and potential for further chemical exploration (Sedova et al., 2014).

  • Transformation in Solvents : Sedova et al. (2017) reported the unexpected transformations of similar compounds in DMSO solution, indicating the compound's sensitivity to the solvent environment and potential for diverse chemical reactions (Sedova et al., 2017).

  • Intramolecular Transformations : Another study by Sedova et al. (2016) on the Biginelli reaction products showed intramolecular transformations in different solvents, emphasizing the compound's dynamic chemical behavior and potential utility in synthesis (Sedova et al., 2016).

Crystal Structure Analysis

  • Crystallography of Derivatives : Gumus et al. (2019) conducted a crystal structure and Hirshfeld surface analysis of derivatives of similar compounds. This kind of analysis is crucial for understanding the molecular geometry and potential interactions in solid-state forms (Gumus et al., 2019).

Biological Activities and Applications

  • Antibiotic and Enzyme Inhibition Study : Rasool et al. (2016) synthesized molecules with structures akin to the compound to study their antibiotic effect against bacteria and lipoxygenase activity. Such studies are fundamental for exploring the potential medicinal applications of these compounds (Rasool et al., 2016).

  • Green Synthesis Approaches : Patil et al. (2021) described a green synthesis approach for Biginelli-like synthesis using natural acidic mediums. This approach can be applied to the synthesis of compounds like 8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one, emphasizing sustainability in chemical synthesis (Patil et al., 2021).

  • Biological Evaluation for Antimicrobial Properties : Several studies have evaluated similar compounds for their antimicrobial activities, providing insights into the potential application of these compounds in medical and pharmaceutical fields (Bektaş et al., 2007; Mayekar et al., 2010; Raval et al., 2012).

  • Structural and Biological Assessment : Virk et al. (2023) focused on the structural and biological assessment of oxadiazole compounds, which are structurally related, highlighting their antibacterial potential and interaction with serum albumin (Virk et al., 2023).

properties

IUPAC Name

4-bromo-10-(2,4-difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF2N2O2/c1-17-8-13(11-6-9(18)2-5-15(11)24-17)21-16(23)22(17)14-4-3-10(19)7-12(14)20/h2-7,13H,8H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFQMDIIOVBYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C4=C(C=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-3-(2,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

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